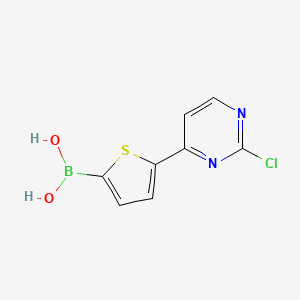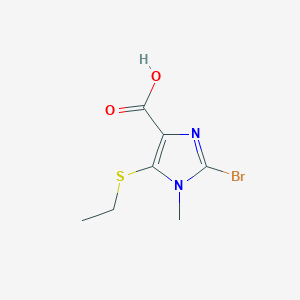
2-Bromo-5-(ethylsulfanyl)-1-methylimidazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-5-(ethylsulfanyl)-1-methylimidazole-4-carboxylic acid is a heterocyclic organic compound that contains bromine, sulfur, and nitrogen atoms within its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(ethylsulfanyl)-1-methylimidazole-4-carboxylic acid typically involves the bromination of a precursor imidazole compound followed by the introduction of the ethylsulfanyl group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The ethylsulfanyl group can be introduced using ethylthiol in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
2-Bromo-5-(ethylsulfanyl)-1-methylimidazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to form the corresponding hydrogen derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrogen derivative of the imidazole.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
科学的研究の応用
2-Bromo-5-(ethylsulfanyl)-1-methylimidazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Used in the development of materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of 2-Bromo-5-(ethylsulfanyl)-1-methylimidazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The ethylsulfanyl group can enhance the compound’s ability to penetrate biological membranes, while the bromine atom can participate in halogen bonding interactions.
類似化合物との比較
Similar Compounds
2-Bromo-5-methylimidazole-4-carboxylic acid: Lacks the ethylsulfanyl group, which may affect its reactivity and applications.
5-(Ethylsulfanyl)-1-methylimidazole-4-carboxylic acid:
Uniqueness
2-Bromo-5-(ethylsulfanyl)-1-methylimidazole-4-carboxylic acid is unique due to the presence of both bromine and ethylsulfanyl groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups makes it a versatile compound for various synthetic and research purposes.
特性
分子式 |
C7H9BrN2O2S |
|---|---|
分子量 |
265.13 g/mol |
IUPAC名 |
2-bromo-5-ethylsulfanyl-1-methylimidazole-4-carboxylic acid |
InChI |
InChI=1S/C7H9BrN2O2S/c1-3-13-5-4(6(11)12)9-7(8)10(5)2/h3H2,1-2H3,(H,11,12) |
InChIキー |
MAMZAJUIMHLKFT-UHFFFAOYSA-N |
正規SMILES |
CCSC1=C(N=C(N1C)Br)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[[3-[(4-Boronobenzoyl)amino]-2-hydroxypropyl]sulfamoyl]-2-[[4-(ethylamino)-3-methylphenyl]-(4-ethylimino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonic acid](/img/structure/B14084576.png)
![1-[Dichloro(phenyl)methyl]naphthalene](/img/structure/B14084578.png)
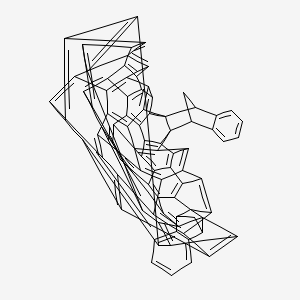
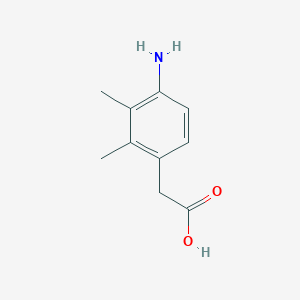
![2-[[2-[[3-(2-aminoethyl)-1H-indol-5-yl]oxy]acetyl]amino]-N-(2-amino-2-oxoethyl)-3-(4-hydroxyphenyl)propanamide](/img/structure/B14084607.png)

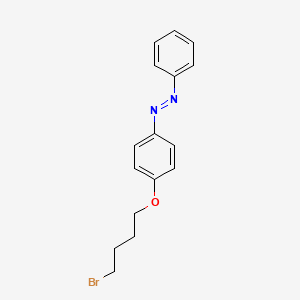

![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3-chlorophenyl)-5-(2-hydroxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14084633.png)
![3-[1-(3-Amino-3-oxopropyl)-3-(4-chlorophenyl)pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B14084643.png)
![4-[10,15,20-tris(4-carboxylatophenyl)-21,23-dihydroporphyrin-5-yl]benzoate;zirconium(4+);hexadecahydroxide](/img/structure/B14084651.png)

